molecular formula C8H10ClN3O2 B11774143 Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate

Cat. No.: B11774143
M. Wt: 215.64 g/mol
InChI Key: SKJBMOXKIDYOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate is a pyrimidine derivative with significant potential in various scientific fields. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties

Preparation Methods

The synthesis of ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate typically involves multi-step reactions. One common method involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its potential neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C8H9ClN2O2C_8H_9ClN_2O_2 and a molecular weight of approximately 200.62 g/mol. Its structure features an amino group at position 4, a chloro group at position 2, a methyl group at position 6, and a carboxylate group at position 5 of the pyrimidine ring. These substituents significantly influence its chemical reactivity and biological activity .

Target Interactions

The compound exhibits a range of biological activities by interacting with various cellular targets. Pyrimidine derivatives, including this compound, have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in activated microglial cells . Additionally, these compounds may modulate apoptotic pathways by affecting markers like cleaved caspase-3 in neuronal cells .

Biochemical Pathways

The compound's activity is linked to its ability to influence several biochemical pathways, particularly those involved in neuroprotection and inflammation. Research indicates that it may reduce oxidative stress and inflammatory responses in various cell types .

Antimicrobial Properties

This compound demonstrates notable antimicrobial properties. Studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

In addition to antibacterial activity, this compound has also shown antifungal properties against Candida albicans and other fungal strains .

Anticancer Activity

Research into the anticancer potential of this compound indicates promising results. It has been evaluated for cytotoxicity against various cancer cell lines, showing efficacy comparable to established chemotherapeutic agents . The compound's structural features contribute to its ability to induce apoptosis in cancer cells.

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential as a neuroprotective agent .
  • Antimicrobial Efficacy : In a comparative study of various pyrimidine derivatives, this compound exhibited superior antimicrobial activity against multiple bacterial strains, reinforcing its therapeutic potential .

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H10ClN3O2/c1-3-14-7(13)5-4(2)11-8(9)12-6(5)10/h3H2,1-2H3,(H2,10,11,12)

InChI Key

SKJBMOXKIDYOCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1N)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.